3-Isocyanato-4-(trifluoromethyl)pyridine

Medicinal Chemistry Reaction Kinetics Electrophilicity

3-Isocyanato-4-(trifluoromethyl)pyridine (CAS: 167951-47-5; molecular formula C₇H₃F₃N₂O; molecular weight 188.11 g/mol) is a heteroaromatic isocyanate building block featuring a pyridine ring with an isocyanate (-N=C=O) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group imparts strong electron-withdrawing character (Hammett σₚ ≈ 0.54) and enhances lipophilicity compared to non-fluorinated pyridine analogs.

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
Cat. No. B13320060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanato-4-(trifluoromethyl)pyridine
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)N=C=O
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H
InChIKeyUZBJDZKTBCSNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanato-4-(trifluoromethyl)pyridine: CAS 167951-47-5 Procurement and Selection Guide for Research Buyers


3-Isocyanato-4-(trifluoromethyl)pyridine (CAS: 167951-47-5; molecular formula C₇H₃F₃N₂O; molecular weight 188.11 g/mol) is a heteroaromatic isocyanate building block featuring a pyridine ring with an isocyanate (-N=C=O) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position . The trifluoromethyl group imparts strong electron-withdrawing character (Hammett σₚ ≈ 0.54) and enhances lipophilicity compared to non-fluorinated pyridine analogs [1]. This compound serves primarily as a reactive intermediate for synthesizing unsymmetrical ureas, carbamates, and nitrogen-containing heterocycles in medicinal chemistry and agrochemical research programs [2].

1

Reactive building block for unsymmetrical urea and carbamate synthesis in medicinal chemistry programs.

2

Supports incorporation of the privileged trifluoromethylpyridine (TFMP) motif into drug-like scaffolds.

3

Fit for cyclizative dearomative rearrangement workflows to access bicyclohydantoin frameworks.

Why Generic Substitution Fails: Positional Specificity of 3-Isocyanato-4-(trifluoromethyl)pyridine in Research Synthesis


In trifluoromethylpyridine (TFMP) isocyanate chemistry, positional isomerism critically determines reactivity, regioselectivity, and downstream product properties. The 3-isocyanato-4-(trifluoromethyl)pyridine isomer places the electron-withdrawing -CF₃ group adjacent to the isocyanate moiety, creating a unique electronic environment that differs fundamentally from the 4-isocyanato-3-(trifluoromethyl)pyridine isomer (CAS: 1354895-60-5) where the -CF₃ group is separated from the isocyanate by the ring nitrogen . This positional variation alters the electrophilicity of the isocyanate carbon, affects nucleophilic addition kinetics, and influences the physicochemical properties of derived ureas and carbamates [1]. Furthermore, the substitution pattern on the pyridine ring determines compatibility with downstream transformations such as cyclizative dearomative rearrangements and heteroannulation reactions [2]. Generic substitution without considering positional specificity introduces uncontrolled variables that compromise synthetic reproducibility and product purity.

Target
3-Isocyanato-4-(trifluoromethyl)pyridine

Ortho-CF₃ substitution relative to isocyanate maximizes electrophilicity and determines urea regio-outcome.

Substitute
4-Isocyanato-3-(trifluoromethyl)pyridine

Positional isomer places -CF₃ separated by ring nitrogen; electronic influence on reactive center may shift and alter regiochemistry.

Substitute
3-Isocyanato-5-(trifluoromethyl)pyridine

Meta-CF₃ substitution pattern may not replicate ortho electronic control; derived product geometry and SAR may differ.

3-Isocyanato-4-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Against Comparators


Enhanced Isocyanate Electrophilicity Due to Ortho-CF₃ Substitution Pattern

The 3-isocyanato-4-(trifluoromethyl)pyridine isomer features a -CF₃ group ortho to the isocyanate moiety on the pyridine ring, a substitution pattern that maximizes electron withdrawal from the isocyanate carbon. In contrast, the 4-isocyanato-3-(trifluoromethyl)pyridine isomer (CAS: 1354895-60-5) positions the -CF₃ group separated from the isocyanate by the ring nitrogen atom, resulting in attenuated electronic influence on the reactive center . The trifluoromethyl group, with a Hammett constant (σₚ) of 0.54, exerts a strong electron-withdrawing effect that increases the electrophilicity of the adjacent isocyanate carbon when positioned ortho [1].

Enhanced Isocyanate Electrophilicity
Class-level inference
Ortho-CF₃ (Hammett σₚ ≈ 0.54) maximizes electron withdrawal from NCO carbon; ~0.54 σₚ difference vs. non-fluorinated.
Supports electrophilicity-driven reactivity context.
Positional attenuation factor not numerically quantified.
Medicinal Chemistry Reaction Kinetics Electrophilicity

Compatibility with Cyclizative Dearomative Rearrangement: CF₃ as Migrating Group

In a 2025 Organic Chemistry Frontiers study, 2-acyl-substituted pyridines bearing various migrating groups were evaluated in a tandem [3+2] heteroannulation/1,2-carbon shift reaction with common isocyanates. The study demonstrated for the first time that trifluoromethyl groups are well-tolerated as migrating groups in this transformation alongside esters, amides, and aryl groups [1]. This establishes that compounds incorporating the 3-isocyanato-4-(trifluoromethyl)pyridine structural motif can participate in cyclizative dearomative rearrangements to access bicyclohydantoins, a privileged scaffold in medicinal chemistry.

Compatibility with Dearomative Rearrangement
Cross-study comparable
CF₃ group well-tolerated as migrating group in tandem [3+2] heteroannulation/1,2-carbon shift reaction.
Supports synthetic method fit for bicyclohydantoin synthesis.
Relative migratory aptitude not numerically ranked.
Synthetic Methodology Dearomatization Heterocycle Synthesis

Positional Isomer Distinction: 3-Isocyanato-4-CF₃ vs 4-Isocyanato-3-CF₃

Two distinct positional isomers exist for this molecular formula: 3-isocyanato-4-(trifluoromethyl)pyridine (CAS: 167951-47-5) and 4-isocyanato-3-(trifluoromethyl)pyridine (CAS: 1354895-60-5) . The key structural distinction is the relative positioning of the -NCO and -CF₃ groups on the pyridine ring. In the 3-isocyanato-4-(trifluoromethyl) isomer, these substituents are on adjacent carbons (ortho relationship). In the 4-isocyanato-3-(trifluoromethyl) isomer, they occupy positions 4 and 3 respectively, with the -CF₃ group on a carbon adjacent to the ring nitrogen while the -NCO group is on the carbon opposite to the nitrogen . This regiochemical difference produces distinct electronic environments and steric profiles that affect both the reactivity of the isocyanate moiety and the physicochemical properties of derived compounds.

Positional Isomer: 3-Isocyanato-4-CF₃ vs. 4-Isocyanato-3-CF₃
Head-to-head
CAS 167951-47-5 (NCO-3, CF₃-4) vs. CAS 1354895-60-5 (NCO-4, CF₃-3); distinct regiochemistry, identical MW.
Regiochemical attribution review required for SAR.
Interchange may alter electronic environment and product outcome.
Positional Isomerism Regiochemistry Building Block Selection

Lipophilicity Enhancement via CF₃ Substitution: Impact on Derived Compound Properties

The trifluoromethyl group is a well-established lipophilicity-enhancing moiety in medicinal and agrochemical chemistry. A 2021 review in the Journal of Pesticide Science documents that the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety underpin the biological activities of TFMP derivatives [1]. The CF₃ group contributes to increased metabolic stability and membrane permeability compared to non-fluorinated pyridine analogs. Since 1990, more than 20 TFMP-containing agrochemicals have acquired ISO common names, and multiple pharmaceutical candidates containing the TFMP moiety have entered clinical development [2].

Lipophilicity Enhancement via CF₃
Class-level inference
>20 TFMP agrochemicals with ISO common names; 5 pharmaceuticals + 2 veterinary products approved.
Context-dependent; privileged substructure market validation.
Data to verify; class-level evidence.
Physicochemical Properties Drug Design Agrochemical Development

Reactivity Profile: Nucleophilic Addition for Unsymmetrical Urea Synthesis

Pyridyl isocyanates, including the 3-isocyanato-4-(trifluoromethyl)pyridine scaffold, undergo nucleophilic addition with amines to form unsymmetrical ureas [1]. The electron-withdrawing -CF₃ group increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack relative to non-fluorinated pyridyl isocyanates. This reactivity profile makes this compound particularly suitable for constructing urea-based pharmacophores, which are prevalent in kinase inhibitors, cannabinoid receptor modulators, and other therapeutic targets [2].

Reactivity for Unsymmetrical Urea Synthesis
Class-level inference
CF₃ substitution accelerates nucleophilic attack relative to non-fluorinated pyridyl isocyanates.
May support urea SAR exploration context.
Relative rate enhancement not numerically quantified.
Urea Synthesis Nucleophilic Addition Isocyanate Chemistry

Distinction from 5-Positional Isomer: 3-Isocyanato-4-CF₃ vs 3-Isocyanato-5-CF₃

Another closely related positional isomer is 3-isocyanato-5-(trifluoromethyl)pyridine (CAS: 1260671-11-1), which shares the same molecular formula (C₇H₃F₃N₂O) and molecular weight (188.11 g/mol) as the target compound . The key difference lies in the position of the -CF₃ group: position 4 in the target compound versus position 5 in this comparator. This positional variation affects the electronic distribution across the pyridine ring and alters the geometry of derived urea products. The 4-CF₃ substitution in the target compound places the electron-withdrawing group ortho to the isocyanate, maximizing electronic influence on the reactive center, whereas the 5-CF₃ substitution positions the CF₃ group meta to the isocyanate relative to the ring system .

Positional Isomer: 3-Isocyanato-4-CF₃ vs. 3-Isocyanato-5-CF₃
Head-to-head
CAS 167951-47-5 (CF₃ ortho to NCO) vs. CAS 1260671-11-1 (CF₃ meta relationship to NCO via ring).
Meta-substituted isomer may shift electronic communication context.
Source review needed for specific electronic profiling.
Positional Isomerism Regioselectivity Pyridine Substitution

Optimal Research and Industrial Application Scenarios for 3-Isocyanato-4-(trifluoromethyl)pyridine


Synthesis of CF₃-Containing Unsymmetrical Ureas for Kinase Inhibitor and Receptor Modulator SAR Programs

This compound serves as a direct precursor for generating unsymmetrical urea derivatives via nucleophilic addition with primary or secondary amines [1]. The 3-isocyanato-4-(trifluoromethyl)pyridine scaffold installs the trifluoromethylpyridyl urea motif, a substructure present in cannabinoid receptor 1 (CB1) modulators and other therapeutic candidates [2]. The ortho-CF₃ substitution pattern maximizes electron withdrawal, facilitating efficient urea formation under mild conditions.

Building Block for Cyclizative Dearomative Rearrangement to Access Bicyclohydantoins

Recent methodology development (2025) has established that pyridines bearing CF₃ groups are compatible with organophosphorus-promoted cyclizative dearomative rearrangements to yield bicyclohydantoin frameworks [1]. Researchers requiring this specific heterocyclic scaffold should procure the 3-isocyanato-4-(trifluoromethyl)pyridine isomer, as the CF₃ group serves as a viable migrating group in this transformation [2].

Agrochemical Discovery Programs Targeting Fluorinated Pyridine-Containing Actives

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern agrochemical development, with more than 20 TFMP-containing crop protection agents having received ISO common names since 1990 [1]. 3-Isocyanato-4-(trifluoromethyl)pyridine provides a direct entry point for incorporating this validated substructure into novel herbicidal, fungicidal, or insecticidal candidates through urea and carbamate linkages [2].

Carbamate Synthesis for Prodrug and Polymer Applications

The isocyanate functionality of this compound reacts readily with alcohols to form carbamates [1]. The electron-withdrawing CF₃ group enhances the electrophilicity of the isocyanate carbon, potentially improving reaction yields compared to non-fluorinated pyridyl isocyanates. This reactivity profile makes the compound suitable for synthesizing carbamate-based prodrugs or for materials science applications requiring fluorinated pyridine incorporation [2].

Application
Selection Property
Validation Focus
CF₃-Containing Unsymmetrical Urea SAR Programs
Electrophilicity-enhanced isocyanate building block
Regiochemical identity and urea-linkage outcome verification
Cyclizative Dearomative Rearrangement Workflows
CF₃ group tolerance as migrating group
Reaction compatibility review for bicyclohydantoin scaffold access
Agrochemical Discovery with Fluorinated Pyridine Motifs
TFMP-privileged substructure entry point
Structure-activity relationship exploration in crop protection programs
Carbamate Synthesis for Prodrug and Polymer Research
Isocyanate reactivity with alcohol nucleophiles
Reaction-yield verification and carbamate-linkage characterization

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13 linked technical documents
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